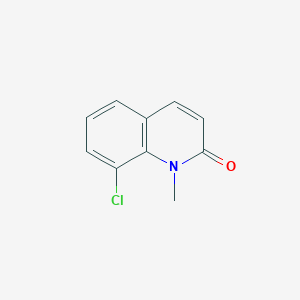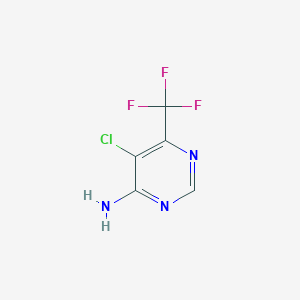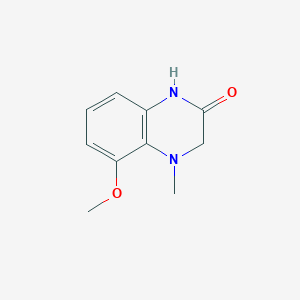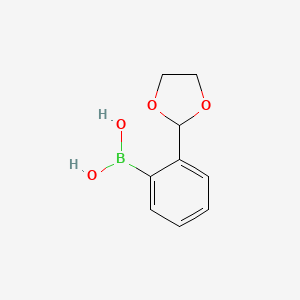
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 1,3-dioxolane-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield phenols or other oxygenated products .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for creating biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in developing enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism by which (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid exerts its effects often involves the interaction of the boronic acid group with specific molecular targets. For example, in enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby blocking their activity . The molecular pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the 1,3-dioxolane moiety and has different reactivity and applications.
(3-(1,3-Dioxolan-2-yl)phenyl)boronic acid pinacol ester: A related compound with a pinacol ester group, which affects its stability and reactivity.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 1,3-dioxolane moiety, leading to different chemical properties and uses.
Uniqueness: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other boronic acids may not be as effective .
Propriétés
Formule moléculaire |
C9H11BO4 |
|---|---|
Poids moléculaire |
193.99 g/mol |
Nom IUPAC |
[2-(1,3-dioxolan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 |
Clé InChI |
QULISEWYULGEJO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C2OCCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



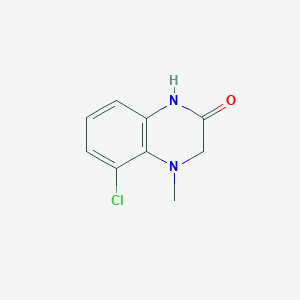



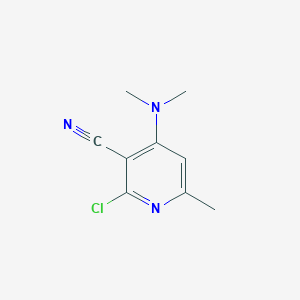

![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
